Product packaging for 3,5-Dichloro-4-cyanobenzoic acid(Cat. No.:CAS No. 90008-06-3)

3,5-Dichloro-4-cyanobenzoic acid

Cat. No.: B12941042
CAS No.: 90008-06-3
M. Wt: 216.02 g/mol
InChI Key: SXHGNXVZHQRYSN-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-cyanobenzoic acid (C₈H₃Cl₂NO₂) is a high-purity synthetic intermediate and a premier building block in crystal engineering and supramolecular chemistry. This compound is engineered with complementary functional groups—a carboxylic acid and a nitrile—orthogonal to each other and flanked by halogen atoms, enabling predictable and diverse molecular recognition. Its primary research value lies in constructing complex co-crystals and supramolecular architectures. The carboxylic acid groups readily form robust R₂²(8) hydrogen-bonded dimers , while the cyano and chloro groups engage in directional CN⋯Cl intermolecular interactions to form chains and sheets. This allows researchers to design multi-component solids with naphthalene, anthracene, and other partners, creating materials with tailored properties . As a key precursor in organic synthesis, its halogenated aromatic structure is amenable to further functionalization, such as participation in metal-catalyzed cross-coupling reactions, to create more complex molecules. The compound is typically characterized by techniques including NMR, mass spectrometry, and X-ray crystallography to confirm identity and purity. Researchers should note that this compound is classified with the signal word "Warning" and hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and specific target organ toxicity upon single exposure. Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated fume hood. This compound is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3Cl2NO2 B12941042 3,5-Dichloro-4-cyanobenzoic acid CAS No. 90008-06-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90008-06-3

Molecular Formula

C8H3Cl2NO2

Molecular Weight

216.02 g/mol

IUPAC Name

3,5-dichloro-4-cyanobenzoic acid

InChI

InChI=1S/C8H3Cl2NO2/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2H,(H,12,13)

InChI Key

SXHGNXVZHQRYSN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C#N)Cl)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3,5 Dichloro 4 Cyanobenzoic Acid

Established Synthetic Routes to 3,5-Dichloro-4-cyanobenzoic Acid

The synthesis of this compound is not widely documented in readily available literature, suggesting it is a specialized chemical intermediate. However, its structure lends itself to logical multistep synthetic pathways starting from more common precursors. These routes typically involve the sequential introduction and modification of the functional groups on the benzene (B151609) ring.

Multistep Reaction Pathways and Optimization

A plausible and established strategy for the synthesis of substituted cyanobenzoic acids involves a multi-step sequence starting from a simpler, appropriately substituted benzene derivative. For this compound, a logical pathway would commence with a precursor already containing the dichloro substitution pattern.

One such hypothetical, yet chemically sound, pathway begins with 3,5-dichlorobenzoic acid . This starting material can be subjected to nitration to introduce a nitro group at the 4-position, yielding 3,5-dichloro-4-nitrobenzoic acid . This transformation is documented in the context of synthesizing energetic materials. chemicalbook.com The nitro group can then be reduced to an amino group, forming 3,5-dichloro-4-aminobenzoic acid . The final step would be the conversion of the amino group to a cyano group via a Sandmeyer reaction. This sequence is a well-established method for the preparation of aromatic nitriles from anilines.

The synthesis of the key precursor, 3,5-dichlorobenzoic acid , is well-documented and can be achieved through various methods. One common route is the hydrolysis of 3,5-dichlorobenzonitrile . chemicalbook.com This reaction is typically carried out under basic conditions using sodium hydroxide, followed by acidification to precipitate the carboxylic acid. chemicalbook.com

Another established route to a related precursor, 3,5-dichloro-4-methylbenzoic acid , starts from p-methylbenzoic acid. This process involves esterification to protect the carboxylic acid, followed by chlorination and subsequent hydrolysis of the ester. google.com While this produces a methyl-substituted analog, it highlights a general strategy for manipulating substituted benzoic acids.

Table 1: Proposed Multistep Synthesis of this compound

StepStarting MaterialReagentsIntermediate/ProductKey Transformation
13,5-Dichlorobenzoic acidMixed acid (HNO₃/H₂SO₄)3,5-Dichloro-4-nitrobenzoic acidElectrophilic Aromatic Substitution (Nitration)
23,5-Dichloro-4-nitrobenzoic acidReducing agent (e.g., Fe/HCl, SnCl₂/HCl)3,5-Dichloro-4-aminobenzoic acidReduction of Nitro Group
33,5-Dichloro-4-aminobenzoic acid1. NaNO₂/HCl; 2. CuCNThis compound Sandmeyer Reaction

Optimization of these multistep pathways would focus on maximizing the yield of each step while minimizing side reactions. This includes careful control of reaction temperatures, reagent stoichiometry, and purification methods. For instance, in the Sandmeyer reaction, the temperature of the diazotization step is critical to prevent the premature decomposition of the diazonium salt.

Conversion from Precursor Compounds (e.g., 3,5-dichlorobenzonitrile)

The direct conversion from precursor compounds represents a more streamlined approach to the synthesis of this compound.

A key precursor for this approach is 3,5-dichloro-4-aminobenzoic acid . The conversion of an amino group on an aromatic ring to a cyano group is a classic transformation in organic chemistry. The most common method is the Sandmeyer reaction, which proceeds via an intermediate diazonium salt. The process involves treating the aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form the diazonium salt. This intermediate is then reacted with a copper(I) cyanide salt to introduce the cyano group. This method is widely used for the synthesis of various cyanobenzoic acids. researchgate.netgoogle.com

Alternatively, one could envision a pathway starting from 3,5-dichloro-4-methylbenzoic acid . google.com The conversion of a methyl group to a carboxylic acid is a common oxidation reaction. However, the transformation of a methyl group directly to a nitrile is more complex and less common, often requiring harsh conditions or multi-step procedures such as free-radical halogenation followed by nucleophilic substitution with cyanide. A more viable route would be the oxidation of a related precursor, 3,5-dichloro-4-cyanotoluene , to the corresponding benzoic acid.

The synthesis of 3,5-dichlorobenzonitrile itself can be achieved from 3,5-dichlorobenzamide through dehydration. chemicalbook.com

Emerging and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient methodologies. While specific green chemistry applications for this compound are not extensively reported, general principles can be applied to its synthesis.

Microwave-Assisted Synthesis in the Context of Cyanobenzoic Acids

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique can lead to significantly reduced reaction times, increased product yields, and often, cleaner reaction profiles compared to conventional heating methods.

In the context of synthesizing cyanobenzoic acids, microwave irradiation could be applied to several steps in the proposed pathways. For example, the hydrolysis of a nitrile or an ester to a carboxylic acid, which can often require prolonged heating under reflux, could potentially be completed in a fraction of the time using microwave heating. Similarly, nucleophilic substitution reactions could also benefit from microwave assistance. The synthesis of other benzoic acid derivatives has been shown to be significantly accelerated by microwave irradiation.

Catalytic Approaches and Reagent Selection for Sustainable Synthesis

The principles of green chemistry favor the use of catalytic methods over stoichiometric reagents to minimize waste. In the synthesis of this compound, several opportunities exist for the application of catalytic and more sustainable approaches.

For the reduction of the nitro group in the proposed synthesis, traditional methods often use stoichiometric amounts of metals like iron or tin in strong acid. Catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas, presents a much cleaner and more atom-economical alternative.

Derivatization Strategies of this compound

The presence of two distinct and reactive functional groups, the carboxylic acid and the nitrile, makes this compound a versatile scaffold for further chemical modification. Derivatization can be targeted at either or both of these sites to generate a library of new compounds with tailored properties.

Reactions of the Carboxylic Acid Group:

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive species like an acyl chloride.

Amidation: Reaction with amines, often facilitated by coupling agents or after conversion to an acyl chloride, would yield the corresponding amides. This is a common strategy in the synthesis of biologically active molecules. The conversion of a similar compound, 3,5-dichloro-4-methylbenzoic acid, to its acid chloride using thionyl chloride has been reported.

Reduction: The carboxylic acid can be selectively reduced to the corresponding primary alcohol using reducing agents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄).

Reactions of the Nitrile Group:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a primary amide (3,5-dichloro-4-carbamoylbenzoic acid ) or, upon complete hydrolysis, a dicarboxylic acid (3,5-dichlorobenzene-1,4-dicarboxylic acid ).

Reduction: The nitrile group can be reduced to a primary amine (3,5-dichloro-4-(aminomethyl)benzoic acid ) using reagents such as lithium aluminum hydride or through catalytic hydrogenation.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, a common strategy in medicinal chemistry.

Table 2: Potential Derivatization Reactions of this compound

Functional GroupReaction TypeReagentsProduct Type
Carboxylic AcidEsterificationR-OH, H⁺Ester
Carboxylic AcidAmidationR-NH₂, Coupling AgentAmide
Carboxylic AcidReductionLiAlH₄ or BH₃Primary Alcohol
NitrileHydrolysis (partial)H₂O, H⁺ or OH⁻ (mild)Primary Amide
NitrileHydrolysis (full)H₂O, H⁺ or OH⁻ (strong)Dicarboxylic Acid
NitrileReductionLiAlH₄ or H₂/CatalystPrimary Amine

These derivatization strategies highlight the potential of this compound as a valuable intermediate in the synthesis of a wide range of more complex molecules for various chemical and pharmaceutical applications.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound is a primary site for modification through esterification and amidation. These reactions convert the acid into less acidic, more versatile functional groups for further chemical synthesis.

Esterification typically proceeds by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive derivative, such as an acyl chloride. For a sterically hindered or electronically deactivated substrate like this compound, conversion to the acyl chloride followed by reaction with an alcohol is a more efficient method.

Amidation follows a similar strategic approach. Direct reaction of the carboxylic acid with an amine requires high temperatures and is often inefficient. A more common and effective method involves the use of coupling agents or the conversion of the carboxylic acid to a highly reactive acyl chloride. This intermediate, 3,5-dichloro-4-cyanobenzoyl chloride, would readily react with primary or secondary amines to form the corresponding amide with high yield.

Reaction TypeReactantsReagents/ConditionsProduct
Acyl Chloride FormationThis compoundThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), DMF (cat.), Heat3,5-Dichloro-4-cyanobenzoyl chloride
Esterification via Acyl Chloride3,5-Dichloro-4-cyanobenzoyl chloride, MethanolPyridine or Triethylamine, CH₂Cl₂Methyl 3,5-dichloro-4-cyanobenzoate
Amidation via Acyl Chloride3,5-Dichloro-4-cyanobenzoyl chloride, BenzylaminePyridine or Triethylamine, CH₂Cl₂N-Benzyl-3,5-dichloro-4-cyanobenzamide

Modifications of the Cyano and Carboxylic Acid Functionalities

Beyond esterification and amidation, both the cyano and carboxylic acid groups can undergo a range of other transformations.

The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. In the case of this compound, this would lead to the formation of 3,5-dichlorobenzene-1,2,4-tricarboxylic acid derivatives. The cyano group can also be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

The carboxylic acid can be reduced to a primary alcohol. This transformation requires a strong reducing agent such as lithium aluminum hydride or borane (BH₃). The resulting (4-(aminomethyl)-2,6-dichlorophenyl)methanol would be a bifunctional molecule with potential for further elaboration.

Functional GroupReactionReagents/ConditionsProduct
Cyano GroupHydrolysis to AmideH₂SO₄ (conc.), Heat3,5-Dichloro-4-carbamoylbenzoic acid
Cyano GroupReduction to AmineLithium aluminum hydride (LiAlH₄), then H₂O(4-(Aminomethyl)-2,6-dichlorophenyl)methanol*
Carboxylic AcidReduction to AlcoholBorane (BH₃-THF), then H₂O(3,5-Dichloro-4-cyanophenyl)methanol

Note: LiAlH₄ would reduce both the carboxylic acid and the cyano group simultaneously.

Halogen Substitution Reactions and Regioselectivity

The chlorine atoms on the aromatic ring are subject to nucleophilic aromatic substitution (SₙAr). The reactivity of these halogens is significantly enhanced by the strong electron-withdrawing effects of the para-cyano group and the meta-carboxylic acid group. These groups stabilize the negative charge that develops in the aromatic ring during the reaction (the Meisenheimer complex).

Regioselectivity: In this compound, both chlorine atoms are electronically equivalent, being ortho to the cyano group and meta to the carboxylic acid. Therefore, monosubstitution can occur at either the C3 or C5 position without significant preference, leading to a mixture of products unless steric factors from a bulky nucleophile come into play. A second substitution would be electronically feasible but would require more forcing conditions as the introduction of an electron-donating nucleophile would deactivate the ring towards further substitution.

Common nucleophiles for SₙAr reactions include amines, alkoxides, and thiolates. These reactions are typically carried out at elevated temperatures in a polar aprotic solvent like DMSO or DMF.

ReactionNucleophileReagents/ConditionsProduct (Illustrative)
Nucleophilic Aromatic SubstitutionMorpholineK₂CO₃, DMSO, Heat3-Chloro-4-cyano-5-(morpholin-4-yl)benzoic acid
Nucleophilic Aromatic SubstitutionSodium methoxide (B1231860) (NaOMe)Methanol, Heat3-Chloro-4-cyano-5-methoxybenzoic acid
Nucleophilic Aromatic SubstitutionSodium thiophenoxide (NaSPh)DMF, Heat3-Chloro-4-cyano-5-(phenylthio)benzoic acid

Structural Elucidation and Solid State Chemistry of 3,5 Dichloro 4 Cyanobenzoic Acid

Crystallographic Investigations and Polymorphism of 3,5-Dichloro-4-cyanobenzoic Acid

Crystallographic analysis has been instrumental in identifying and characterizing the distinct solid-state forms of this compound. Research has successfully isolated and described two anhydrous polymorphs and a hydrated variant, each possessing a unique crystal structure. nih.gov

Two anhydrous polymorphs of this compound have been identified: a triclinic form and a monoclinic form. nih.gov The triclinic polymorph crystallizes in the P-1 space group, while the monoclinic form belongs to the P2₁/c space group. nih.gov Both forms are built upon the fundamental hydrogen-bonded carboxylic acid dimer, but differ in their subsequent supramolecular assembly. nih.gov

Crystallographic Data for this compound Forms

Form Crystal System Space Group a (Å) b (Å) c (Å) **α (°) ** **β (°) ** **γ (°) **
Triclinic Polymorph Triclinic P-1 7.3193 7.6433 8.1638 66.829 88.086 80.081
Monoclinic Polymorph Monoclinic P2₁/c 11.2372 7.3731 10.9839 90 115.116 90
0.25-Hydrate Monoclinic C2/c 31.025 7.380 15.341 90 101.59 90

Data sourced from Acta Crystallographica Section C, 2006. nih.gov

Supramolecular Architecture and Intermolecular Interactions

The crystal structures of this compound are governed by a hierarchy of non-covalent interactions. These interactions, including strong hydrogen bonds and weaker halogen bonds, collaborate to build complex supramolecular architectures. nih.gov

The most prominent intermolecular interaction in all known forms of this compound is the hydrogen bond between carboxylic acid groups. nih.gov Two molecules associate via a pair of O-H⋯O hydrogen bonds to form a robust, centrosymmetric cyclic dimer. nih.gov This well-known and highly predictable interaction is referred to as the carboxylic acid R²₂(8) graph-set motif or the "COOH synthon". This dimerization creates a fundamental building block for the extended solid-state structure. nih.gov

Beyond the primary hydrogen bonding, weaker halogen bonds play a critical role in linking the carboxylic acid dimers into higher-order structures. nih.gov Specifically, an intermolecular interaction occurs between one of the chlorine atoms (Cl) of the benzene (B151609) ring and the nitrogen atom (N) of the cyano group of an adjacent dimer. nih.gov This Cl⋯N interaction is a key directional force that dictates the packing of the dimers. nih.gov The arrangement demonstrates the role of both the chlorine as a halogen bond donor and the cyano group as a halogen bond acceptor.

The combination of hydrogen and halogen bonding results in the formation of extended two-dimensional structures. nih.gov In the triclinic polymorph, the hydrogen-bonded dimers are linked by the Cl⋯N interactions to form one-dimensional ribbons. nih.gov In the monoclinic polymorph, these interactions also connect the dimers, but result in the formation of a two-dimensional net. nih.gov This illustrates how subtle differences in the directionality of these weak interactions can lead to distinct supramolecular assemblies and, consequently, polymorphism. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
4-Cyanobenzoic acid
3,5-Dichlorobenzoic acid

Co-crystallization Studies of this compound

The strategic design of multi-component crystalline solids, or co-crystals, has emerged as a significant area of research in crystal engineering. This approach allows for the modification of the physicochemical properties of a solid without altering its chemical identity. In the case of this compound, co-crystallization has been explored as a means to direct its assembly into predetermined supramolecular architectures.

Design and Formation of Co-crystals with Aromatic Hydrocarbons (e.g., Anthracene (B1667546), Naphthalene)

The design of co-crystals involving this compound was initially conceived with the goal of creating a specific honeycomb-like sheet structure. This envisioned arrangement was predicated on the formation of two key intermolecular interactions: the well-established carboxylic acid hydrogen-bonded dimer and anticipated short contacts between the cyano group and the chlorine atoms (C≡N···Cl) of neighboring molecules. Current time information in Cambridgeshire, GB.

However, studies on the pure form of this compound revealed that it does not self-assemble in this predicted honeycomb motif. Current time information in Cambridgeshire, GB. This led to the exploration of co-crystallization with aromatic hydrocarbons, specifically naphthalene (B1677914) and anthracene, as guest molecules to template the desired arrangement. The hypothesis was that these planar aromatic molecules could occupy the voids within the honeycomb network, thereby stabilizing its formation.

The formation of these co-crystals was achieved through slow evaporation of solutions containing a 2:1 molar ratio of this compound to the respective aromatic hydrocarbon. Current time information in Cambridgeshire, GB. This method yielded co-crystals with the acid and hydrocarbon packed in a manner that approximated the proposed sheet-like structure. Current time information in Cambridgeshire, GB.

Stoichiometry of this compound Co-crystals with Aromatic Hydrocarbons
Co-formerStoichiometric Ratio (Acid:Co-former)
Naphthalene2:1
Anthracene2:1

Influence of Co-formers on Supramolecular Assembly and Packing Motifs

The inclusion of aromatic hydrocarbon co-formers significantly influences the supramolecular assembly of this compound, steering it towards a layered structure. While the initial goal of forming a honeycomb lattice driven by C≡N···Cl interactions was not fully realized, the resulting co-crystals exhibit distinct packing motifs. Current time information in Cambridgeshire, GB.

In these co-crystals, the fundamental hydrogen-bonded carboxylic acid dimer is retained. However, instead of the anticipated cyano-chloro interactions, the aromatic hydrocarbon molecules are situated within the cavities formed by the acid molecules. Current time information in Cambridgeshire, GB.

A key parameter that illustrates the influence of the co-former is the dihedral angle between the plane of the this compound molecule and the plane of the aromatic hydrocarbon. In the co-crystal with anthracene, this angle is 7.1°. cam.ac.uk This deviation from co-planarity is a result of the steric demands of the co-former within the host lattice.

Further studies on the analogous 3,5-dibromo-4-cyanobenzoic acid with anthracene showed that the larger bromine atoms, in contrast to chlorine, do participate in C≡N···Br interactions, and the dihedral angle between the acid and anthracene planes is significantly smaller, at 0.9(2)°. cam.ac.uk This highlights the critical role of the halogen substituent on the benzoic acid in directing the supramolecular assembly. In the dichloro-anthracene co-crystal, however, the anticipated C≡N···Cl contacts were not observed. Current time information in Cambridgeshire, GB.

Selected Crystallographic Data for 3,5-Dihalo-4-cyanobenzoic Acid Co-crystals with Anthracene
CompoundDihedral Angle between Acid and Anthracene Planes (°)Observed Cyano-Halogen Interaction
(this compound)₂ · Anthracene7.1 cam.ac.ukNo Current time information in Cambridgeshire, GB.
(3,5-Dibromo-4-cyanobenzoic acid)₂ · Anthracene0.9(2) cam.ac.ukYes cam.ac.uk

The packing in these co-crystals can be described as sheets of hydrogen-bonded acid dimers arranged to create channels wherein the aromatic hydrocarbon molecules reside. The staggering of the anthracene molecules within these channels is a notable feature of the packing motif. cam.ac.uk Ultimately, the co-former dictates the precise geometry and packing of the supramolecular sheets, demonstrating the tunability of the solid-state structure of this compound through co-crystallization.

Spectroscopic and Analytical Characterization of 3,5 Dichloro 4 Cyanobenzoic Acid

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. While specific experimental FTIR data for 3,5-dichloro-4-cyanobenzoic acid is not widely reported in publicly available literature, the expected characteristic absorption bands can be predicted based on its constituent functional groups: a carboxylic acid, a nitrile group, and a substituted benzene (B151609) ring.

The FTIR spectrum of this compound is expected to exhibit the following key vibrational modes:

Carboxylic Acid Group (-COOH):

A broad O-H stretching band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

A sharp and intense C=O stretching vibration should appear around 1700 cm⁻¹. The exact position can be influenced by the electron-withdrawing effects of the chloro and cyano substituents.

The C-O stretching and O-H bending vibrations are expected in the fingerprint region, typically between 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹, respectively.

Nitrile Group (-C≡N):

A sharp, medium-intensity absorption band corresponding to the C≡N stretching vibration is expected in the range of 2240-2220 cm⁻¹. The conjugation with the aromatic ring may slightly alter its position.

Aromatic Ring (C₆H₂Cl₂):

C-H stretching vibrations for the aromatic protons are expected to appear above 3000 cm⁻¹.

Aromatic C=C stretching vibrations will likely produce a series of bands in the 1600-1450 cm⁻¹ region.

The C-Cl stretching vibrations typically occur in the 800-600 cm⁻¹ range. The presence of two chlorine atoms will likely result in strong absorptions in this region.

The substitution pattern on the benzene ring will also give rise to characteristic out-of-plane C-H bending vibrations.

For comparison, the related compound 3,5-dichlorobenzoic acid shows characteristic IR absorptions that support these predictions. rsc.org Similarly, 4-cyanobenzoic acid also displays the expected nitrile and carboxylic acid absorptions. rsc.orguni.lunih.gov

Table 1: Predicted FTIR Spectral Data for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
C=O stretch~1700
C-O stretch1320-1210
O-H bend1440-1395
NitrileC≡N stretch2240-2220
Aromatic RingC-H stretch>3000
C=C stretch1600-1450
C-Cl stretch800-600

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a detailed structural map can be constructed.

While specific experimental NMR data for this compound are not readily found in peer-reviewed literature, the expected spectral features can be deduced from its molecular structure.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is predicted to be relatively simple due to the molecule's symmetry.

A single signal, a singlet, is expected for the two equivalent aromatic protons (H-2 and H-6). The electron-withdrawing nature of the adjacent chlorine atoms and the para-cyano group would shift this signal downfield.

A broad singlet corresponding to the acidic proton of the carboxylic acid group would also be present, typically at a significant downfield chemical shift (often >10 ppm), and its position can be solvent-dependent.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on all the carbon environments in the molecule. Due to symmetry, fewer signals than the total number of carbon atoms are expected.

Carboxylic Acid Carbon (-COOH): This carbon will appear at a downfield chemical shift, typically in the range of 165-185 ppm.

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons.

C1 (the carbon bearing the carboxylic acid group).

C2 and C6 (the carbons bearing the hydrogen atoms) will be equivalent.

C3 and C5 (the carbons bearing the chlorine atoms) will be equivalent and their chemical shifts will be significantly influenced by the electronegative chlorine atoms.

C4 (the carbon bearing the cyano group).

Nitrile Carbon (-C≡N): The nitrile carbon is expected to resonate in the region of 110-125 ppm.

The analysis of NMR spectra for related compounds such as 2-chlorobenzoic acid and 3-chlorobenzoic acid provides a basis for these predictions.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusAtom PositionPredicted Chemical Shift (ppm)Multiplicity
¹HH-2, H-6DownfieldSinglet
-COOH>10Broad Singlet
¹³C-COOH165-185Singlet
C-1DownfieldSinglet
C-2, C-6Aromatic regionSinglet
C-3, C-5Aromatic regionSinglet
C-4Aromatic regionSinglet
-C≡N110-125Singlet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

The nominal molecular weight of this compound (C₈H₃Cl₂NO₂) is approximately 216 g/mol . The high-resolution mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms (³⁵Cl and ³⁷Cl).

Predicted mass spectrometry data indicates the following potential adducts and their corresponding m/z values.

Table 3: Predicted Mass-to-Charge Ratios for Adducts of this compound

AdductMass-to-Charge Ratio (m/z)
[M+H]⁺215.96137
[M+Na]⁺237.94331
[M-H]⁻213.94681
[M+NH₄]⁺232.98791
[M+K]⁺253.91725
[M+H-H₂O]⁺197.95135

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways, based on the fragmentation of similar aromatic carboxylic acids. Common fragmentation patterns include:

Loss of a hydroxyl radical (-OH): This would result in the formation of an acylium ion.

Loss of the entire carboxyl group (-COOH): This would lead to a dichlorocyanophenyl cation.

Decarboxylation (-CO₂): This fragmentation would produce a dichlorocyanobenzene radical cation.

Loss of a chlorine atom (-Cl): This would result in a monochlorinated fragment.

X-ray Diffraction Analysis in Structural Confirmation

X-ray diffraction on single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been investigated, and it has been found to exist as two different polymorphs (form I and form II) and a hydrate (B1144303). This study, published in Acta Crystallographica Section C, provides detailed crystallographic data for these forms. The molecules in these structures are organized into two-dimensional networks through hydrogen bonding and intermolecular Cl...N interactions.

Table 4: Crystallographic Data for Polymorphs and Hydrate of this compound

ParameterPolymorph IPolymorph II0.25-Hydrate
Crystal SystemMonoclinicMonoclinicTriclinic
Space GroupP2₁/nP2₁/cP-1
a (Å)3.8439 (3)11.2336 (12)7.3732 (6)
b (Å)25.845 (2)11.5173 (12)7.9103 (7)
c (Å)8.2719 (7)6.7869 (7)15.6983 (13)
α (°)909081.334 (2)
β (°)99.412 (2)100.228 (2)80.057 (2)
γ (°)909073.138 (2)
Volume (ų)810.22 (11)863.3 (2)853.95 (12)
Z444

The existence of polymorphism highlights the ability of this compound molecules to pack in different arrangements in the solid state, which can influence physical properties such as solubility and melting point. The detailed analysis of these crystal structures provides unambiguous confirmation of the molecular connectivity and conformation.

Reaction Mechanisms and Chemical Reactivity of 3,5 Dichloro 4 Cyanobenzoic Acid

Carboxylic Acid Group Reactivity and Transformations

The carboxylic acid group (-COOH) is a primary site for several important chemical reactions. Its reactivity is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which increase the electrophilicity of the carbonyl carbon.

Key transformations involving the carboxylic acid group include:

Esterification: In the presence of an alcohol and an acid catalyst, 3,5-Dichloro-4-cyanobenzoic acid can be converted to its corresponding ester. This reaction, known as Fischer esterification, proceeds via nucleophilic acyl substitution. The electron-withdrawing chloro and cyano groups increase the rate of this reaction by making the carbonyl carbon more susceptible to attack by the alcohol nucleophile. doubtnut.com

Formation of Acyl Chlorides: The hydroxyl (-OH) portion of the carboxylic acid can be replaced by a chlorine atom to form a highly reactive acyl chloride. Common reagents for this transformation are thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). vaia.comchemguide.co.ukyoutube.com These acyl chlorides are valuable intermediates for synthesizing esters, amides, and other carboxylic acid derivatives under milder conditions than the parent acid.

Amidation: While direct reaction with an amine can be difficult due to acid-base neutralization, this compound can be converted to an amide. youtube.com This is typically achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). The resulting N-substituted benzamides are formed via nucleophilic acyl substitution.

Table 1: Typical Reactions of the Carboxylic Acid Group

Reaction Reagents Product Type Mechanism
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄) Ester Nucleophilic Acyl Substitution
Acyl Chloride Formation Thionyl Chloride (SOCl₂) or PCl₅ Acyl Chloride Nucleophilic Acyl Substitution
Amidation Amine, Coupling Agent (e.g., DCC) Amide Nucleophilic Acyl Substitution

Cyano Group Reactivity and Functionalization

The cyano group (-C≡N) is a versatile functional group that can undergo several transformations, providing pathways to other important chemical moieties.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. numberanalytics.comlibretexts.orgorganicchemistrytutor.com Acid-catalyzed hydrolysis typically proceeds to the carboxylic acid, first forming an intermediate amide. Base-catalyzed hydrolysis can be controlled to yield either the amide or the carboxylate salt, depending on the reaction conditions. The presence of other electron-withdrawing groups on the ring tends to accelerate base-catalyzed hydrolysis. numberanalytics.com

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group, -CH₂NH₂). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using H₂ gas with a Raney nickel catalyst) are effective for this transformation. acs.orgnih.govorganic-chemistry.orgwikipedia.org Studies on related dichlorobenzonitriles show that reduction can proceed efficiently. nih.gov Milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can facilitate partial reduction to an imine, which upon hydrolysis yields an aldehyde. wikipedia.org

Table 2: Common Transformations of the Aromatic Cyano Group

Reaction Reagents Product Functional Group
Full Hydrolysis H₃O⁺ or NaOH (aq), heat Carboxylic Acid
Partial Hydrolysis H₂O, base (mild conditions) Amide
Reduction LiAlH₄ or H₂/Catalyst Primary Amine
Partial Reduction/Hydrolysis DIBAL-H, then H₂O Aldehyde

Aromatic Ring Reactivity and Substitution Patterns

The benzene (B151609) ring of this compound is heavily substituted with four electron-withdrawing groups, rendering it highly electron-deficient. This has profound consequences for its reactivity.

Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated towards electrophilic attack. minia.edu.egquizlet.comlibretexts.org All substituents (two chlorines, one cyano, one carboxyl) withdraw electron density, making the ring much less nucleophilic than benzene. The -COOH and -CN groups are meta-directing, while the -Cl atoms are ortho, para-directing but deactivating. minia.edu.eglibretexts.orgorganicchemistrytutor.com Any electrophilic substitution, if it were to occur under very harsh conditions, would likely be directed to the position ortho to the carboxylic acid and meta to the other groups (position 2 or 6). However, such reactions are generally very slow and difficult to achieve.

Nucleophilic Aromatic Substitution (SNAr): The high degree of electron deficiency makes the ring susceptible to nucleophilic aromatic substitution. numberanalytics.comwikipedia.orglibretexts.orgmasterorganicchemistry.com The strong electron-withdrawing effects of the cyano and carboxyl groups, particularly at the ortho and para positions relative to the chlorine atoms, activate the C-Cl bonds towards attack by strong nucleophiles. A nucleophile could potentially displace one of the chlorine atoms via an addition-elimination mechanism, proceeding through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. numberanalytics.comyoutube.com The positions of the electron-withdrawing groups are critical for stabilizing this negatively charged intermediate. libretexts.org

Photochemical Behavior and Photodegradation Pathways

The presence of halogen atoms on the aromatic ring makes this compound a candidate for photochemical reactions, particularly degradation processes relevant to environmental chemistry.

While specific studies on the direct UV photolysis of this compound are not prevalent, the behavior of related halogenated aromatic compounds suggests likely degradation pathways. Upon absorption of UV light, the carbon-chlorine bond, being the weakest bond, is susceptible to homolytic cleavage. This generates an aryl radical and a chlorine radical, which can initiate a cascade of further reactions. These reactions can lead to dechlorination and the formation of various degradation products.

The photocatalytic degradation of halogenated aromatic compounds using semiconductors like titanium dioxide (TiO₂) is a well-studied process for environmental remediation. uni-hannover.demdpi.com When TiO₂ is irradiated with UV light, it generates electron-hole pairs. youtube.com These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH).

The degradation mechanism for a compound like this compound would proceed as follows:

Adsorption: The molecule adsorbs onto the surface of the TiO₂ catalyst. nih.gov

Radical Attack: The highly reactive hydroxyl radicals attack the aromatic ring. This can lead to hydroxylation of the ring and displacement of the chlorine atoms. researchgate.net

Dehalogenation and Ring Cleavage: The attack by •OH radicals leads to the sequential removal of chlorine atoms (dehalogenation) and the opening of the aromatic ring.

Mineralization: Further oxidation of the resulting aliphatic intermediates ultimately leads to the formation of carbon dioxide, water, and inorganic chloride and nitrate (B79036) ions.

Studies on related chlorobenzoic acids have demonstrated the effectiveness of this process, with degradation rates being influenced by factors such as pH, catalyst loading, and the presence of other substances in the water. uni-hannover.de

Table 3: Summary of TiO₂ Photocatalysis Mechanism for Aromatic Pollutants

Step Description Key Species Involved
1. Photon Absorption TiO₂ absorbs UV light, creating an electron (e⁻) and a hole (h⁺). TiO₂, hv
2. ROS Generation Holes react with H₂O or OH⁻ to form hydroxyl radicals (•OH). Electrons react with O₂ to form superoxide (B77818) radicals (O₂⁻•). h⁺, e⁻, H₂O, O₂
3. Pollutant Adsorption The aromatic compound adsorbs onto the TiO₂ surface. This compound
4. Degradation Adsorbed molecule is attacked by •OH and other ROS, leading to dechlorination, ring cleavage, and eventual mineralization. •OH, O₂⁻•

Theoretical and Computational Investigations of 3,5 Dichloro 4 Cyanobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and predict the molecular geometry of compounds like 3,5-dichloro-4-cyanobenzoic acid. By approximating the electron density of the molecule, DFT methods can accurately calculate its ground-state energy and derive numerous properties.

Detailed DFT calculations would typically be performed using a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to provide a robust description of the molecule's electronic system. Such calculations yield the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the planar nature of the benzene (B151609) ring and the relative orientations of the carboxylic acid, cyano, and chloro substituents.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. In a typical MEP map, electron-rich regions (negative potential), such as those around the oxygen atoms of the carboxylic acid and the nitrogen of the cyano group, are colored red, while electron-poor regions (positive potential), often near hydrogen atoms, are colored blue. This provides a visual guide to the sites susceptible to electrophilic and nucleophilic attack.

Table 1: Predicted Geometrical and Electronic Parameters from DFT Calculations

ParameterDescriptionTypical Predicted Value
Bond Lengths (Å)
C-ClCarbon-Chlorine bond length~1.74
C-C (aromatic)Carbon-Carbon bond length in the benzene ring~1.39 - 1.41
C-COOHBond between the ring and the carboxylic carbon~1.49
C=OCarbonyl bond length in the carboxylic acid~1.21
C-OCarbon-Oxygen single bond length~1.36
C-CNBond between the ring and the cyano carbon~1.45
C≡NCarbon-Nitrogen triple bond length~1.15
Electronic Properties
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-
HOMO-LUMO Gap (eV)Energy difference between HOMO and LUMO-
Dipole Moment (Debye)Measure of the molecule's overall polarity-

Note: Specific values for this compound require dedicated computational studies not publicly available. The values presented are typical for similar organic molecules.

Molecular Dynamics Simulations for Crystal Packing and Intermolecular Forces

While DFT focuses on single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. This technique is invaluable for understanding the processes of crystal formation, packing arrangements, and the nature of intermolecular forces in the solid state.

For this compound, MD simulations would model how individual molecules interact and self-assemble into a crystal lattice. These simulations are governed by a force field, a set of parameters that defines the potential energy of the system based on the positions of its atoms. By simulating the system at various temperatures and pressures, researchers can predict the most stable crystal packing arrangements.

Prediction of Polymorphic Forms and Supramolecular Interactions

The ability of a compound to exist in multiple crystalline forms is known as polymorphism. Each polymorph can have different physical properties, and predicting their existence is a major challenge in materials science. Computational methods are increasingly used to predict potential polymorphs and to understand the supramolecular interactions that stabilize them.

For this compound, computational polymorph prediction would involve generating a multitude of plausible crystal structures and ranking them based on their calculated lattice energies. These studies can reveal not only the experimentally observed forms but also hypothetical structures that might be accessible under different crystallization conditions.

The key to understanding the polymorphism of this molecule lies in its supramolecular synthons—the robust and predictable patterns of intermolecular interactions. The primary synthon is the carboxylic acid dimer formed via O-H···O hydrogen bonds. However, the presence of the chloro and cyano groups introduces other significant interactions. The Cl···N halogen bond is a critical secondary synthon that directs the assembly of the acid dimers into sheets. nih.gov Theoretical studies can quantify the energy of these different synthons, helping to explain why certain packing arrangements are preferred over others and leading to the formation of distinct polymorphs.

Table 2: Key Supramolecular Interactions in this compound

Interaction TypeDonorAcceptorDescription
Hydrogen Bond O-H (Carboxylic Acid)O=C (Carboxylic Acid)Forms classic centrosymmetric R²₂(8) carboxylic acid dimers. nih.gov
Halogen Bond C-ClN≡C (Cyano Group)Links the hydrogen-bonded dimers into extended two-dimensional ribbons and nets. nih.gov
Weak Hydrogen Bond C-H (Aromatic)O=C / N≡CProvides additional stabilization to the crystal lattice.

Quantum Chemical Studies on Reactivity and Reaction Pathways

Quantum chemical methods, including DFT, are essential for investigating the reactivity of a molecule and elucidating potential reaction pathways. By analyzing the electronic structure, these methods can predict which parts of the molecule are most likely to participate in a chemical reaction.

For this compound, reactivity analysis would focus on the functional groups. The carboxylic acid group can undergo reactions such as esterification or amidation. The cyano group can be hydrolyzed to an amide or a carboxylic acid, or it can be reduced. The aromatic ring itself can undergo nucleophilic aromatic substitution, although the presence of two electron-withdrawing chloro groups makes it less susceptible to electrophilic attack.

Computational studies can model the transition states of these potential reactions to determine their activation energies. A lower activation energy implies a more favorable reaction pathway. Analysis of the HOMO and LUMO provides further clues: the HOMO indicates regions likely to donate electrons (nucleophilic sites), while the LUMO indicates regions likely to accept electrons (electrophilic sites). The molecular electrostatic potential map visually confirms these sites, highlighting the electron-rich oxygen and nitrogen atoms as likely centers of reactivity. Such studies are crucial for designing synthetic routes involving this compound and for understanding its chemical behavior in various environments.

Applications in Advanced Chemical Research and Materials Science

Utility as a Building Block in Complex Organic Synthesis

The strategic placement of reactive groups on the aromatic ring of 3,5-dichloro-4-cyanobenzoic acid makes it a valuable building block in multi-step organic synthesis. google.com The carboxylic acid and cyano groups can undergo a variety of chemical transformations, while the chlorine atoms provide sites for substitution reactions or can be retained to influence the electronic properties and stability of the final product.

The general class of cyanobenzoic acid derivatives serves as crucial intermediates for a range of compounds in both industrial and pharmaceutical applications. google.com The presence of multiple functional groups allows for sequential and selective reactions. For instance, the carboxylic acid can be converted to esters, amides, or acid chlorides, while the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. This multi-functionality enables the construction of complex molecular architectures, which is a cornerstone of modern organic synthesis. beilstein-journals.org

Table 1: Functional Group Reactivity in this compound

Functional Group Potential Reactions
Carboxylic Acid (-COOH) Esterification, Amidation, Acid Halide Formation, Reduction
Cyano Group (-CN) Hydrolysis, Reduction to Amine, Cycloaddition

Intermediates in the Synthesis of Bioactive Compounds and Specialty Chemicals

The structural motif of this compound is a key component in the synthesis of various specialty chemicals and has potential applications in the development of bioactive compounds. The related compound, 3,5-dichlorobenzoic acid, is used as a raw material in the synthesis of heat-resistant energetic materials like 3,3',5,5'-tetraamino-2,2',4,4',6,6'-hexanitroazobenzene (BTAHNAB). chemicalbook.com This synthesis involves nitration of the dichlorinated ring, demonstrating how the existing substitutions guide further functionalization. chemicalbook.com

Furthermore, derivatives such as 3,5-dichloro-4-aminoacetophenone serve as intermediates in the synthesis of pharmaceuticals, including the antitussive and antiasthmatic drug gramtin. chemicalbook.com This highlights the importance of the dichlorinated aromatic core in building molecules with specific biological activities. The cyanobenzoic acid framework is generally recognized for its utility in creating a wide variety of compounds for industrial and pharmaceutical use. google.com

Contributions to Advanced Materials Research

The rigid structure and functional groups of this compound make it a prime candidate for the development of advanced materials with tailored properties.

Cyanobenzoic acids and their derivatives are well-established precursors for liquid crystal materials. google.com The rod-like shape of these molecules, combined with the strong dipole moment of the cyano group, is conducive to the formation of nematic and other mesophases. While 4-cyanobenzoic acid is a common example, the introduction of lateral chloro-substituents, as in this compound, can significantly modify the material's properties. nih.gov These modifications can influence the melting point, clearing point, dielectric anisotropy, and viscosity of the resulting liquid crystal. beilstein-journals.org Fluorinated and chlorinated aromatic compounds are frequently employed in the design of modern liquid crystal displays (LCDs) to optimize performance characteristics. beilstein-journals.orgbeilstein-journals.org

The same characteristics that make cyanobenzoic acids suitable for liquid crystals also make them valuable monomers for creating functional polymers. google.com The rigid aromatic core can be incorporated into polymer backbones to enhance thermal stability and mechanical strength. The carboxylic acid group provides a straightforward point for polymerization, typically through polyester (B1180765) or polyamide formation. The pendent cyano and chloro groups can then impart specific functionalities to the polymer, such as high polarity, altered solubility, or sites for post-polymerization modification.

In the field of crystal engineering, this compound is a highly useful organic linker for constructing metal-organic frameworks (MOFs) and coordination polymers. MOFs are crystalline materials assembled from metal ions or clusters connected by organic linkers, creating porous structures with exceptionally high surface areas. mdpi.com The carboxylic acid group of this compound readily coordinates with metal centers.

The structure of the linker is crucial in determining the topology and properties of the resulting framework. mdpi.com Research on this compound has shown that its molecules can self-assemble through a combination of hydrogen bonding (via the carboxylic acid groups) and intermolecular chlorine-nitrogen (Cl···N) interactions, forming two-dimensional ribbons and nets. nih.gov This inherent ability to form ordered supramolecular structures is fundamental to its role as a linker in creating more complex, metal-coordinated networks. nih.govnih.gov The presence of the cyano and chloro groups on the linker can also influence the chemical environment within the pores of the MOF, potentially creating specific sites for catalysis or selective adsorption. nbinno.com

Table 2: List of Chemical Compounds Mentioned

Compound Name
3,3',5,5'-tetraamino-2,2',4,4',6,6'-hexanitroazobenzene (BTAHNAB)
3,5-dichloro-4-aminoacetophenone
This compound
3,5-dichlorobenzoic acid
4-cyanobenzoic acid

Environmental Chemistry and Degradation Studies of 3,5 Dichloro 4 Cyanobenzoic Acid

Photodegradation Pathways in Aqueous Systems

The primary photodegradation pathway for many aromatic carboxylic acids in aqueous solution is initiated by the absorption of ultraviolet (UV) radiation. For chlorobenzoic acids, a common initial step is the photo-Kolbe reaction, which involves decarboxylation—the loss of the carboxylic acid group as carbon dioxide. This process generates a chlorinated cyanophenyl radical.

Another significant pathway is reductive dechlorination, where a carbon-chlorine bond is cleaved, and the chlorine atom is replaced by a hydrogen atom from the solvent (water) or other hydrogen donors. acs.org This process would lead to the formation of monochlorinated cyanobenzoic acid isomers. The presence of two chlorine atoms on the ring may influence which chlorine is preferentially removed, a factor dependent on the electronic effects of the cyano and carboxyl groups.

Furthermore, hydroxyl radicals (•OH), which are highly reactive species naturally present in sunlit waters, can attack the aromatic ring. This can lead to the hydroxylation of the benzene (B151609) ring, forming various hydroxylated intermediates. The positions of hydroxylation would be directed by the existing substituents on the aromatic ring.

Identification of Degradation Products and Mechanistic Insights

Expected Degradation Products from Photodegradation:

Postulated Pathway Potential Degradation Products
Decarboxylation 3,5-Dichlorobenzonitrile
Reductive Dechlorination 3-Chloro-4-cyanobenzoic acid, 5-Chloro-4-cyanobenzoic acid
Hydroxylation Hydroxylated derivatives of 3,5-Dichloro-4-cyanobenzoic acid
Hydrolysis of Cyano Group 3,5-Dichlorobenzamide-4-carboxylic acid, 3,5-Dichloroterephthalic acid

Studies on the photolysis of 3-amino-2,5-dichlorobenzoic acid have shown that reductive dechlorination is a significant reaction. acs.org The photocatalytic degradation of chlorobenzoic acid isomers has been observed to proceed through decarboxylation followed by hydroxylation of the resulting chlorophenol. google.com The degradation of benzoic acid and its derivatives in subcritical water also points to decarboxylation as a key initial step. epa.gov

The cyano group can also undergo hydrolysis under certain environmental conditions, potentially leading to the formation of an amide and subsequently a carboxylic acid group. This would result in the formation of 3,5-dichlorobenzamide-4-carboxylic acid and ultimately 3,5-dichloroterephthalic acid.

Assessment of Environmental Fate and Persistence

The environmental fate and persistence of this compound are determined by a combination of its chemical properties and its susceptibility to various degradation processes. Chlorinated aromatic compounds are often noted for their persistence in the environment.

The mobility of this compound in soil and water will be influenced by its pKa value. As a carboxylic acid, it is expected to exist predominantly in its anionic form in most natural waters, which generally increases its mobility in soil as anions are less likely to adsorb to soil organic matter and clay particles. nih.gov

While specific data on the half-life of this compound in the environment is not available, the known stability of similar compounds, such as 3,5-dichlorobenzoic acid, suggests that it may be resistant to rapid degradation. coleparmer.comguidechem.comnih.gov The ultimate fate of the compound will involve a complex interplay of photodegradation, potential microbial degradation, and physical transport processes within the environment.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Green Chemistry Innovations

The synthesis of highly substituted aromatic compounds like 3,5-dichloro-4-cyanobenzoic acid traditionally involves multi-step processes that can be resource-intensive and generate significant waste. Future research is poised to address these challenges by developing more efficient and environmentally benign synthetic routes. A key area of focus will be the application of green chemistry principles to minimize the use and generation of hazardous substances.

Furthermore, the exploration of one-pot syntheses and flow chemistry approaches could significantly improve efficiency and reduce the environmental footprint. These techniques offer advantages in terms of reduced reaction times, improved yields, and minimized solvent usage. Research into alternative energy sources, such as microwave or ultrasonic irradiation, may also provide novel avenues for activating reactions and accelerating the synthesis of this compound and its derivatives.

Advanced Structural Characterization and Crystal Engineering

The solid-state architecture of this compound is a critical determinant of its physical and chemical properties. Detailed structural analysis has revealed the existence of two polymorphs and a hydrate (B1144303), each exhibiting distinct supramolecular assemblies. nih.gov These structures are stabilized by a network of hydrogen bonds and intermolecular interactions, including notable Cl...N contacts. nih.gov

Future research in this area will likely focus on crystal engineering, a discipline dedicated to designing and controlling the formation of crystalline solids with desired properties. By understanding and manipulating the non-covalent interactions, it may be possible to generate new polymorphs or co-crystals of this compound with tailored characteristics. For example, the introduction of specific co-formers could modulate the solubility, melting point, and other physicochemical properties of the resulting solid form.

Advanced characterization techniques, such as single-crystal X-ray diffraction at various temperatures and pressures, will be instrumental in elucidating the subtle structural details of new crystalline forms. Solid-state NMR and computational modeling will also play a crucial role in understanding the dynamics and energetics of the intermolecular interactions that govern crystal packing.

Below is a table summarizing the crystallographic data for the known forms of this compound. nih.gov

Parameter Polymorph 1 Polymorph 2 0.25-Hydrate
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cC2/c
a (Å) 3.869(1)12.353(2)29.588(3)
b (Å) 12.449(3)3.857(1)7.603(1)
c (Å) 16.711(4)17.510(3)16.097(2)
β (°) 93.38(1)100.27(1)104.28(1)
V (ų) 804.3(4)820.5(3)3509.1(7)
Z 4416

Mechanistic Insights into Complex Reactions

The reactivity of this compound is governed by its three distinct functional groups: the carboxylic acid, the cyano group, and the chloro substituents on the aromatic ring. A deeper understanding of the mechanisms of reactions involving this compound is essential for its effective utilization in synthesis and materials science.

Future mechanistic studies could employ a combination of experimental techniques, such as kinetic analysis and isotope labeling, with computational modeling. cardiff.ac.uk For example, investigating the hydrolysis of the cyano group to an amide or carboxylic acid under various conditions would provide valuable insights into the influence of the adjacent chloro substituents on the reactivity of the nitrile. Similarly, exploring the nucleophilic aromatic substitution of the chloro groups could open up pathways to novel derivatives.

The carboxylic acid moiety can participate in a range of reactions, including esterification and amidation. Mechanistic investigations into these transformations, particularly when catalyzed by novel catalysts, could lead to more efficient and selective synthetic methods. researchgate.net Understanding the interplay between the different functional groups during a reaction is a key challenge that future research will need to address. For instance, does the electronic nature of the cyano and chloro groups influence the acidity of the carboxylic acid and its reactivity in esterification reactions? Answering such questions will be crucial for the rational design of synthetic strategies involving this compound.

Development of New Applications in Materials and Chemical Technologies

The unique structural and electronic features of this compound make it an attractive building block for the development of advanced materials. Its rigid aromatic core, coupled with the coordinating ability of the carboxylate and cyano groups, suggests its potential as a linker in the construction of metal-organic frameworks (MOFs) and coordination polymers.

Future research in this area will likely focus on synthesizing and characterizing novel MOFs incorporating this compound. The presence of the chloro and cyano groups could lead to materials with interesting properties, such as enhanced gas sorption selectivity, catalytic activity, or specific host-guest interactions. The thermal and chemical stability of these materials will be a critical aspect of their evaluation for practical applications.

Beyond MOFs, this compound could find use as a monomer in the synthesis of specialty polymers. The resulting polymers may exhibit desirable properties such as high thermal stability, flame retardancy, and specific optical or electronic characteristics. Furthermore, its derivatives could be explored as functional materials in areas such as liquid crystals, nonlinear optics, and as intermediates in the synthesis of pharmaceuticals and agrochemicals. The development of efficient processes to produce derivatives of cyanobenzoic acids is an ongoing area of interest for various industrial applications. google.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.